![molecular formula C24H24N4O4 B2559863 methyl 4-[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 955873-17-3](/img/structure/B2559863.png)
methyl 4-[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthesis and Chemical Reactions
This compound is involved in the synthesis of various heterocyclic compounds, which are of significant interest due to their potential biological activities. For example, its derivatives are used in the synthesis of thiazolopyrimidines and thiazolodipyrimidines, compounds that have shown promising results in various biological applications (Sherif et al., 1993). The versatility of this compound in chemical reactions underscores its importance in the development of new pharmaceuticals and materials.
Antimicrobial and Antifungal Applications
A study demonstrates the synthesis of novel chromone-pyrimidine coupled derivatives, highlighting their antimicrobial analysis. This research indicated that certain derivatives exhibit potent antibacterial and antifungal activities, making them candidates for further exploration as antimicrobial agents (Tiwari et al., 2018). These findings suggest the potential of methyl 4-[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives in contributing to the development of new antimicrobial agents.
Antitubercular Activity
A specific study on dihydropyrimidines, including this compound, evaluated their antitubercular activity against Mycobacterium tuberculosis H(37)Rv. Two compounds, including the mentioned chemical structure, were identified as the most active in vitro, with minimal inhibitory concentrations (MICs) lower than those of isoniazid, a standard antitubercular drug. This highlights the compound's potential as a novel class of antitubercular agents (Trivedi et al., 2010).
Anticancer Applications
Another avenue of research focuses on the cytotoxicity of pyrazolo[1,5-a]pyrimidine derivatives, with studies indicating their potential effectiveness against various cancer cell lines. This area of research underscores the therapeutic potential of derivatives of this compound in cancer treatment (Hassan et al., 2014).
Material Science Applications
Research into the corrosion inhibition properties of pyranopyrazole derivatives, including compounds related to the chemical structure , suggests potential applications in material science, particularly in the protection of metals against corrosion. Such studies contribute to the development of more effective corrosion inhibitors, which are crucial for extending the lifespan of metal components in various industries (Dohare et al., 2017).
Properties
IUPAC Name |
methyl 4-[3-(4-ethoxyphenyl)-1-phenylpyrazol-4-yl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O4/c1-4-32-18-12-10-16(11-13-18)21-19(14-28(27-21)17-8-6-5-7-9-17)22-20(23(29)31-3)15(2)25-24(30)26-22/h5-14,22H,4H2,1-3H3,(H2,25,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXDQAJFPWHPTSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C=C2C3C(=C(NC(=O)N3)C)C(=O)OC)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-cyclohexyl-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)propanamide](/img/structure/B2559781.png)

![1,3-dimethyl-5-((4-(trifluoromethoxy)phenyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2559787.png)
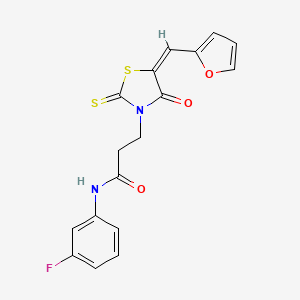
![methyl [3-(anilinocarbonyl)-6-oxo-5,6-dihydropyridazin-1(4H)-yl]acetate](/img/structure/B2559791.png)
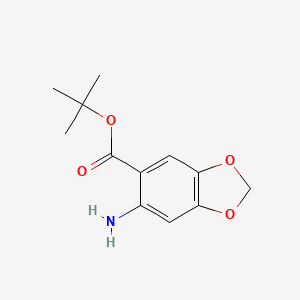

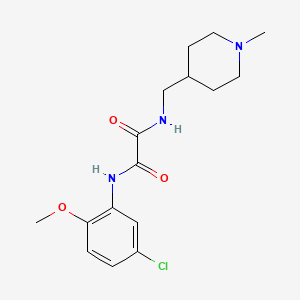


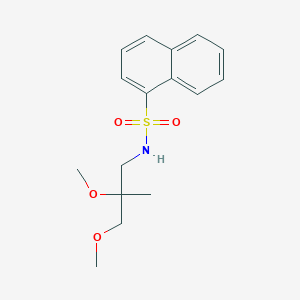
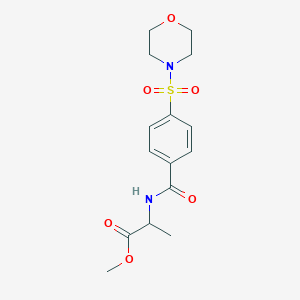

![6-Bromo-7-methyl-[1,2,5]thiadiazolo[3,4-b]pyridine](/img/structure/B2559803.png)
